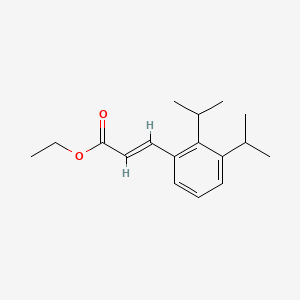
Ethyl 2,3-diisopropylcinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-二异丙基肉桂酸乙酯是一种有机化合物,其分子式为C17H24O2。它是肉桂酸的衍生物,其中乙基连接到羧基,2,3-二异丙基连接到苯环。该化合物以其在化学、生物学和工业等各个领域的应用而闻名。
准备方法
合成路线和反应条件
2,3-二异丙基肉桂酸乙酯可以通过多种方法合成。一种常见的方法包括在催化剂(如硫酸)的存在下,用乙醇酯化2,3-二异丙基肉桂酸。该反应通常在回流条件下进行,以确保酸完全转化为酯。
工业生产方法
在工业环境中,2,3-二异丙基肉桂酸乙酯的生产可能涉及使用连续流动反应器以优化反应条件并提高产率。该过程还可能包括纯化步骤,例如蒸馏和重结晶,以获得具有高纯度的所需产物。
化学反应分析
反应类型
2,3-二异丙基肉桂酸乙酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或酮。
还原: 还原反应可以将酯基转化为醇。
取代: 苯环可以发生亲电取代反应,例如硝化或卤化。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用还原剂,如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 亲电取代反应通常需要硝化用的硝酸 (HNO3) 或溴化用的溴 (Br2) 等试剂。
形成的主要产物
氧化: 形成2,3-二异丙基肉桂酸或2,3-二异丙基苯甲醛。
还原: 形成2,3-二异丙基肉桂醇。
取代: 形成2,3-二异丙基肉桂酸乙酯的硝基或卤代衍生物。
科学研究应用
2,3-二异丙基肉桂酸乙酯在科学研究中有多种应用:
化学: 用作合成各种有机化合物的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗氧化活性。
医药: 研究其潜在的治疗效果,例如抗炎和抗癌活性。
工业: 由于其芳香特性,被用于香料和香精的配制。
作用机制
2,3-二异丙基肉桂酸乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。例如,其抗菌活性可能归因于其破坏微生物细胞膜或抑制必需酶的能力。该化合物的抗氧化特性可能源于其清除自由基和防止细胞氧化损伤的能力。
相似化合物的比较
2,3-二异丙基肉桂酸乙酯可以与其他肉桂酸酯衍生物进行比较,例如:
肉桂酸乙酯: 缺少二异丙基,使其空间位阻较小,在某些反应中可能活性较低。
2,3-二异丙基肉桂酸甲酯: 结构类似,但用甲酯基代替乙酯基,这可能会影响其反应性和溶解度。
2,3-二异丙基肉桂酸: 羧酸形式,其化学性质和应用可能与酯形式不同。
2,3-二异丙基肉桂酸乙酯因其特定的取代模式而独一无二,这会影响其化学反应性和生物活性。
属性
CAS 编号 |
137886-46-5 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
ethyl (E)-3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H24O2/c1-6-19-16(18)11-10-14-8-7-9-15(12(2)3)17(14)13(4)5/h7-13H,6H2,1-5H3/b11-10+ |
InChI 键 |
BYGNQRLEXIWGHE-ZHACJKMWSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)C(C)C)C(C)C |
规范 SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















